molecular formula C11H10ClF3O B068463 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane CAS No. 166312-46-5

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

Cat. No. B068463
CAS RN: 166312-46-5
M. Wt: 250.64 g/mol
InChI Key: FOPWQPQBYIJZJY-UHFFFAOYSA-N
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Description

The study of chlorinated and trifluoromethylated organic compounds has been an area of significant interest due to their unique chemical and physical properties. These compounds are known for their stability, bioactivity, and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

One study discusses the electrochemical synthesis of chlorinated compounds, providing insights into methods that could be relevant for synthesizing complex molecules like 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Uneyama et al., 1983).

Molecular Structure Analysis

Research on the molecular and spectroscopic behavior of related compounds provides a theoretical approach to understanding the structure of chloro and trifluoromethyl compounds. For instance, Evecen et al. (2018) used quantum chemical calculations to analyze molecular structures, offering a methodology that could be applied to our compound of interest (Evecen et al., 2018).

Chemical Reactions and Properties

Solhnejad et al. (2013) described the regioselective carbon-carbon bond cleavage in arylhydrazones of related compounds, which could shed light on the chemical reactivity of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane (Solhnejad et al., 2013).

Physical Properties Analysis

The physical properties of chlorinated and trifluoromethylated compounds can be complex. However, specific analyses, such as those conducted by Reed (2010) on carborane reagents, offer a glimpse into the potential physical properties of our compound of interest by understanding the behavior of similar chemical structures (Reed, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are crucial for the application of any compound. While direct studies on 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane are not available, research on similar compounds, such as the work by Sasaki et al. (1999) on redox properties of phosphino derivatives, can provide valuable insights into the chemical properties that might be expected for our compound of interest (Sasaki et al., 1999).

Scientific Research Applications

Pharmacological Applications

  • A study explored the pretreatment effects of certain oximes, including structurally related butane derivatives, on antidotal therapy against poisoning, highlighting the potential of such compounds in enhancing therapeutic outcomes in toxicological emergencies (Lucić Vrdoljak et al., 2006).
  • Research into the molecular properties of inhaled anesthetics, including butanes, contributes to understanding their solubility, potency, and desirable pharmacological properties, indicating the relevance of structural considerations in anesthetic design (Eger et al., 1994).

Toxicological Studies

  • Investigations into the toxicity and metabolism of chlorinated butadienes, such as chloroprene, provide insights into the carcinogenic potentials, metabolic pathways, and species-specific responses, informing risk assessments and safety guidelines (Melnick et al., 1996).

Organic Chemistry and Synthesis

  • Studies on the synthesis and structure-activity relationships of compounds, including those with butane structures, contribute to the development of new chemical entities with potential therapeutic applications, demonstrating the importance of organic synthesis in drug discovery (Engelhardt, 1984).

Environmental and Metabolic Research

  • Research on the environmental persistence and metabolic fate of butadiene and its metabolites in various species, including humans, helps in understanding the ecological impact and health risks associated with exposure to such compounds, guiding environmental safety and public health policies (Sagai & Ichinose, 1980).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPWQPQBYIJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594133
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane

CAS RN

166312-46-5
Record name 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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